molecular formula C11H18NP B12600929 [(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane CAS No. 918303-82-9

[(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane

Katalognummer: B12600929
CAS-Nummer: 918303-82-9
Molekulargewicht: 195.24 g/mol
InChI-Schlüssel: NFIPEAMIERZQTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylamine with trimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the imino group can participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,5-Dimethylphenyl)imino-trimethyl-λ5-phosphane
  • N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides
  • Tertiary phosphines with different substituents

Uniqueness

(3,5-Dimethylphenyl)imino-lambda~5~-phosphane is unique due to its specific combination of a 3,5-dimethylphenyl ring and a trimethylphosphine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry .

Eigenschaften

CAS-Nummer

918303-82-9

Molekularformel

C11H18NP

Molekulargewicht

195.24 g/mol

IUPAC-Name

(3,5-dimethylphenyl)imino-trimethyl-λ5-phosphane

InChI

InChI=1S/C11H18NP/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3

InChI-Schlüssel

NFIPEAMIERZQTL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N=P(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.